N-(乙氧甲基)-N-(2-乙基-6-甲基苯基)乙酰胺

描述

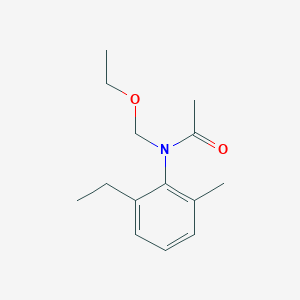

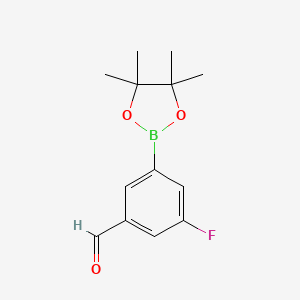

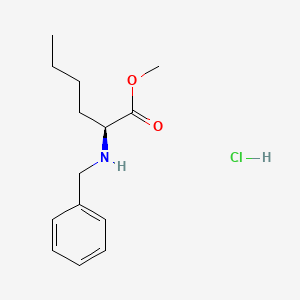

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide (NEMA) is a synthetic organic compound that has recently been the focus of scientific research due to its unique properties and potential applications in the lab. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 156-158°C. NEMA has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.

科学研究应用

代谢和生物活化

乙草胺(一种与 N-(乙氧甲基)-N-(2-乙基-6-甲基苯基)乙酰胺密切相关的化合物)已被研究其在人和大鼠肝脏微粒体中的代谢途径。研究表明,乙草胺和相关化合物的代谢会导致产生 DNA 反应性二烷基苯醌亚胺,表明存在复杂的代谢活化途径。该研究确定了这一过程中重要的中间体,例如 CMEPA 和 DEA,以及细胞色素 P450 异构体在人类代谢中的作用 (Coleman, Linderman, Hodgson, & Rose, 2000)。

环境影响和土壤相互作用

对乙草胺的研究还揭示了相关乙酰胺除草剂对环境的影响。关于乙草胺的淋失行为及其与其他除草剂(如异丙甲草胺和甲草胺)的比较,为其水污染潜力提供了初步特征。该研究将乙草胺归类为土壤中的淋失剂,并评估其污染地下水的潜力,这是环境安全和监管的一个关键方面 (Balinova, 1997)。

除草活性与植物相互作用

专注于乙草胺在各种植物物种中的初始代谢的研究突出了代谢如何在除草剂的选择性毒性中发挥作用。研究结果表明,耐受植物幼苗比易感植物幼苗更有效地代谢乙草胺,表明解毒是其选择性植物毒性的一个主要因素 (Breaux, 1987)。

水文系统影响

一项关于乙草胺在其在美国中西部地区广泛使用后的第一个季节中在水文系统中出现的研究,提供了对其环境分布的宝贵见解。研究发现,乙草胺在很大比例的雨水和溪流样本中可检测到,突出了此类除草剂在环境中的广泛存在及其潜在的生态影响 (Kolpin, Nations, Goolsby, & Thurman, 1996)。

生物降解和环境修复

一项关于红球菌属生物降解乙草胺的研究确定了参与该过程的关键酶,为环境修复提供了潜在途径。这项研究对于理解某些微生物如何分解乙酰胺除草剂,从而减少其环境影响尤为重要 (Wang et al., 2015)。

属性

IUPAC Name |

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-5-13-9-7-8-11(3)14(13)15(12(4)16)10-17-6-2/h7-9H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTPWDSKALFRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017789 | |

| Record name | Deschloroacetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162102-65-0 | |

| Record name | Deschloroacetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of acetochlor?

A1: Acetochlor disrupts plant growth by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis. [] This disruption leads to the cessation of cell growth and ultimately plant death.

Q2: Why is acetochlor effective against certain weeds while being relatively safe for crops like corn and sorghum?

A2: The selectivity of acetochlor arises from differences in herbicide metabolism between susceptible and tolerant plants. Tolerant crops like corn and sorghum can rapidly detoxify acetochlor, primarily by forming non-toxic thioether conjugates, usually with glutathione (GSH) or homoglutathione (hGSH). Susceptible weeds, on the other hand, metabolize acetochlor at a much slower rate, leading to the accumulation of toxic levels within their tissues. []

Q3: How do safeners enhance the tolerance of crops like maize to acetochlor?

A3: Safeners like dichlormid and CGA-154281 increase the activity of glutathione S-transferase (GST) in maize. [] This enzyme catalyzes the conjugation of acetochlor with glutathione, thus accelerating its detoxification and enhancing crop tolerance.

Q4: What is the primary route of acetochlor dissipation in the environment?

A4: Acetochlor degrades rapidly in the soil, primarily through microbial activity. [] Its half-life in soil typically ranges from 3 to 9 days. []

Q5: Are acetochlor metabolites found in water resources?

A5: Yes, acetochlor degrades into various metabolites in the soil, some of which are more mobile and persistent than the parent compound. [] Studies have detected acetochlor metabolites, particularly acetochlor ethanesulfonic acid (ESA) and, to a lesser extent, acetochlor oxanilic acid (OXA), in both groundwater and surface water, including drinking water sources. [, , ]

Q6: How effective are conventional drinking water treatment processes in removing acetochlor and its metabolites?

A6: Activated carbon treatment has been shown to be effective in removing both acetochlor and its metabolites from drinking water. [] Other treatment processes like granulated activated carbon/contact aerobic membrane bioreactor (GAC/MBR) systems, electro-Fenton (EF) processes, and nanofiltration (NF) have also demonstrated high removal efficiencies for acetochlor and its metabolites. []

Q7: What is the molecular formula and weight of acetochlor?

A7: The molecular formula of acetochlor is C14H19ClNO2, and its molecular weight is 269.77 g/mol. []

Q8: How is acetochlor typically analyzed in environmental and biological matrices?

A8: Various analytical techniques are used to detect and quantify acetochlor, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. [, ]

Q9: Have specific antibodies been developed for acetochlor detection?

A9: Yes, polyclonal antibodies have been produced against acetochlor and used to develop a sensitive and specific polarization fluoroimmunoassay (PFIA). This method allows for the rapid and cost-effective detection of acetochlor in water samples. []

Q10: How is the quality of acetochlor analysis ensured?

A10: Analytical methods for acetochlor undergo rigorous validation to ensure their accuracy, precision, specificity, and sensitivity. This typically involves analyzing standard solutions and spiked samples to determine recovery, linearity, and limits of detection and quantification. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)

![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)

![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)

![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)